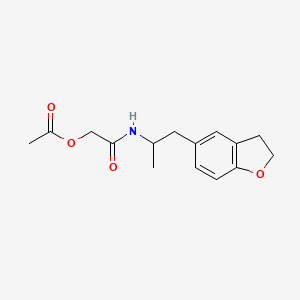

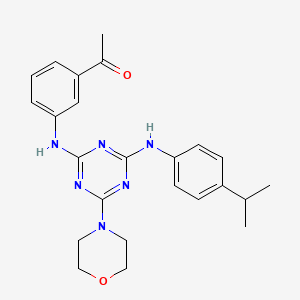

![molecular formula C16H15N3OS B2667306 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 692732-70-0](/img/structure/B2667306.png)

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound . It is an important intermediate which inhibited tumor necrosis factor alpha and nitric oxide .

Synthesis Analysis

The compound was synthesized from the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate through three steps including condensation reaction, chlorination, and nucleophilic substitution .Molecular Structure Analysis

The molecular formula of “4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine” is C16H15N3OS. Its average mass is 297.375 Da and its monoisotopic mass is 297.093567 Da .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it plays a role in the synthesis of pyrimidine from β-formyl enamide .Aplicaciones Científicas De Investigación

Antitumor Activity as CDK6 Inhibitors

- Scientific Field : Bioorganic Chemistry

- Summary of Application : A series of new N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine derivatives has been designed and synthesized . These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

- Methods of Application : The CDK6 inhibitory activities of these compounds were tested . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of this compound with CDK6 was simulated by molecular docking .

- Results or Outcomes : The most potent compound showed superior antitumor activities than the positive control palbociclib .

JAK2 Kinase Inhibitory Activity

- Scientific Field : Pharmaceutical Sciences

- Summary of Application : A thienopyrimidine derivative was investigated for its high affinity to kinases and to Janus kinase 2 (JAK2) specifically .

- Methods of Application : Molecular docking screening was performed on three different JAK2 proteins . In vitro kinase inhibitory activity was evaluated and then compound cytotoxicity was performed on three different cancerous cell lines (HT-29, HepG-2, and MCF-7) .

- Results or Outcomes : Marked cytotoxic activity of the thienopyrimidine derivative against the HepG-2 cell line was demonstrated, reflected by its IC50 value of 8.001 ± 0.0445 μM, which is better than that of the reference standard (IC50 13.91 ± 2.170 μM) .

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : A new synthetic approach to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives has been developed . These compounds were prepared using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .

- Methods of Application : The reaction involved heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced β-keto amides .

- Results or Outcomes : The process resulted in the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and the unexpectedly prepared thieno[3,4-b]pyridine-7-carboxamides .

Antitumor Activity of N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of Application : A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

- Methods of Application : The CDK6 inhibitory activities of these compounds were tested . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

- Results or Outcomes : The most potent compound showed superior antitumor activities than the positive control palbociclib .

Antitubercular Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : A study explored 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents .

- Methods of Application : The study involved the design and synthesis of a series of new compounds, and their anti-proliferative activities were evaluated .

- Results or Outcomes : The study is still ongoing, and the results are yet to be published .

Commercial Availability

- Scientific Field : Chemical Industry

- Summary of Application : “4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine”, a compound similar to “4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine”, is commercially available .

- Methods of Application : This compound can be purchased and used in various scientific research .

- Results or Outcomes : The availability of this compound facilitates its use in various scientific research .

Propiedades

IUPAC Name |

4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-4-12(5-3-1)15-17-13-6-11-21-14(13)16(18-15)19-7-9-20-10-8-19/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDRSWPTRGNKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

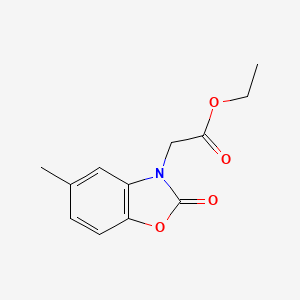

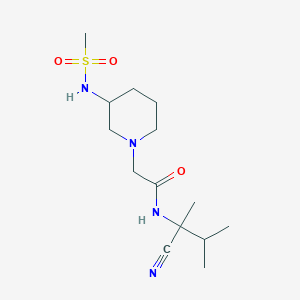

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2667224.png)

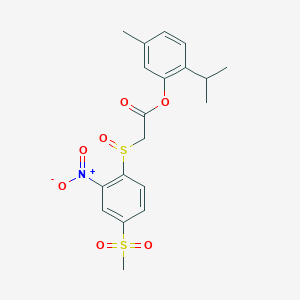

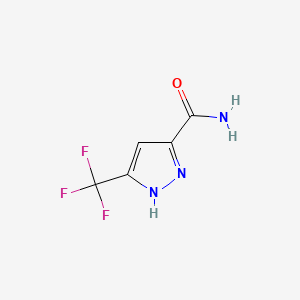

![4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2667229.png)

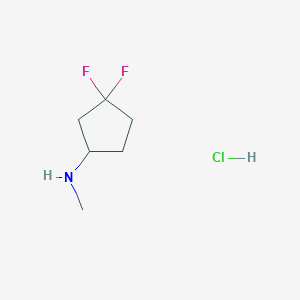

![Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2667234.png)

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2667236.png)

![Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2667242.png)

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667245.png)